N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide, also known as BDDA, is a compound that has gained significant interest in scientific research due to its potential pharmacological properties. BDDA is a synthetic compound that belongs to the class of azetidine carboxamide derivatives.
Mecanismo De Acción
N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide exerts its pharmacological effects by modulating various signaling pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. Additionally, N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages and microglia. N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to inhibit the replication of HIV in vitro by inhibiting the activity of the reverse transcriptase enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity. N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to have low toxicity in vitro and in vivo. However, there are limitations to the use of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide in lab experiments. N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has poor solubility in water, which can limit its use in certain assays. Additionally, N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has not been extensively studied in vivo, so its pharmacokinetic and pharmacodynamic properties are not well understood.
Direcciones Futuras
There are several future directions for the study of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide. One potential direction is the investigation of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide's effects on other signaling pathways, such as the mTOR pathway, which plays a crucial role in regulating cell growth and proliferation. Another potential direction is the study of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide's effects in animal models of inflammation and cancer. Additionally, the development of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide analogs with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide involves the reaction between 1,3-benzodioxole-5-carboxylic acid, azetidine-1-carboxylic acid, and triazole-1-carboxamidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide in high purity.
Aplicaciones Científicas De Investigación
N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has shown potential pharmacological properties such as anti-inflammatory, anti-tumor, and anti-viral effects. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the replication of human immunodeficiency virus (HIV) in vitro.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c20-14(16-11-1-2-12-13(5-11)22-9-21-12)18-6-10(7-18)8-19-4-3-15-17-19/h1-5,10H,6-9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCPMQBNYLPILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.